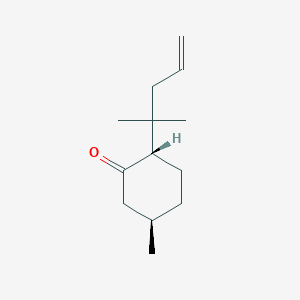![molecular formula C13H24Cl3O5P B14460040 [diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate CAS No. 69352-41-6](/img/structure/B14460040.png)
[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate is a complex organophosphorus compound It is characterized by the presence of a phosphanyl group bonded to a heptanoate chain, with additional functional groups including diethoxy and trichloro-hydroxyethylidene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate typically involves multi-step organic reactions. The process begins with the preparation of the phosphanyl intermediate, which is then reacted with heptanoic acid derivatives under controlled conditions. Common reagents used in these reactions include phosphorus trichloride, ethanol, and trichloroacetaldehyde. The reaction conditions often require anhydrous environments and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The process includes purification steps such as distillation and recrystallization to obtain the pure compound. Advanced techniques like high-performance liquid chromatography (HPLC) may also be employed to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[Diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: The diethoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran under controlled temperatures.
Major Products
The major products formed from these reactions include phosphine oxides, partially chlorinated derivatives, and substituted phosphanyl compounds. These products can be further analyzed and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other organophosphorus compounds and can be used in catalysis and polymerization reactions.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to modulate biochemical pathways could lead to the development of new drugs for treating various diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and flame retardants.
Mecanismo De Acción
The mechanism of action of [diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate include:
- [Diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] octanoate
- [Diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] hexanoate
- [Diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] pentanoate
Uniqueness
What sets this compound apart from similar compounds is its specific heptanoate chain length, which can influence its reactivity and interaction with other molecules. This unique structure may result in distinct chemical and biological properties, making it a compound of particular interest for further research and application.
Propiedades
Número CAS |
69352-41-6 |
|---|---|
Fórmula molecular |
C13H24Cl3O5P |
Peso molecular |
397.7 g/mol |
Nombre IUPAC |
[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate |
InChI |
InChI=1S/C13H24Cl3O5P/c1-4-7-8-9-10-11(17)21-22(19-5-2,20-6-3)12(18)13(14,15)16/h18H,4-10H2,1-3H3 |
Clave InChI |
VYCFDUGAFKPHIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)OP(=C(C(Cl)(Cl)Cl)O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


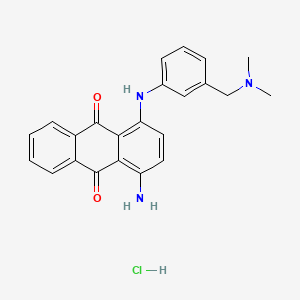
![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)
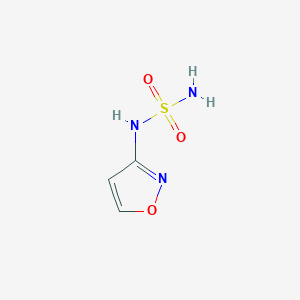


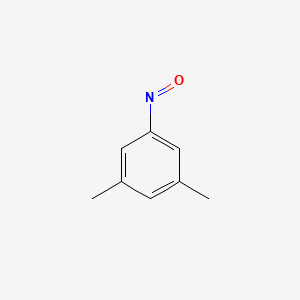

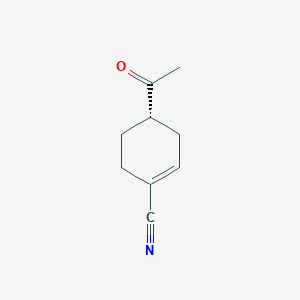

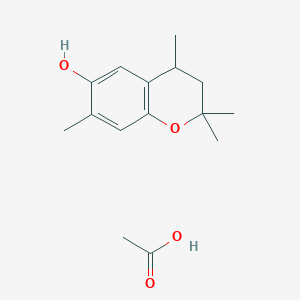

![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]-](/img/structure/B14460024.png)
![Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-](/img/structure/B14460037.png)
